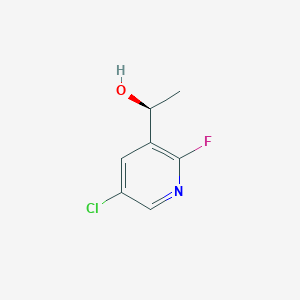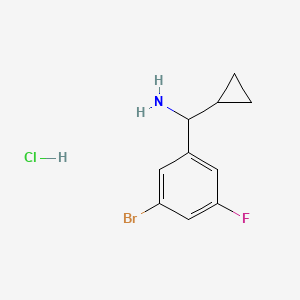
1-(3-Bromo-5-fluorophenyl)-1-cyclopropylmethanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-fluorophenyl)-1-cyclopropylmethanaminehydrochloride is a chemical compound characterized by the presence of bromine, fluorine, and cyclopropylmethanamine groups
Méthodes De Préparation
The synthesis of 1-(3-Bromo-5-fluorophenyl)-1-cyclopropylmethanaminehydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of a phenyl ring, followed by the introduction of a cyclopropylmethanamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of specific catalysts to improve yield and purity. These methods are designed to be scalable and cost-effective for large-scale production.
Analyse Des Réactions Chimiques
1-(3-Bromo-5-fluorophenyl)-1-cyclopropylmethanaminehydrochloride can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The presence of the bromine atom allows for coupling reactions, such as Suzuki-Miyaura cross-coupling, to form complex organic structures.
Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromo-5-fluorophenyl)-1-cyclopropylmethanaminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated phenyl groups on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)-1-cyclopropylmethanaminehydrochloride involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets, such as enzymes or receptors. The cyclopropylmethanamine group may also play a role in modulating the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(3-Bromo-5-fluorophenyl)-1-cyclopropylmethanaminehydrochloride include:
3-Bromo-5-fluoroanisole: A compound with a similar bromine and fluorine substitution pattern but with a methoxy group instead of a cyclopropylmethanamine group.
3-Bromo-5-fluorophenol: Another related compound with a hydroxyl group on the phenyl ring.
1-(3-Bromo-5-fluorophenyl)pyrrolidine: A compound with a pyrrolidine ring instead of a cyclopropylmethanamine group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
2792201-77-3 |
|---|---|
Formule moléculaire |
C10H12BrClFN |
Poids moléculaire |
280.56 g/mol |
Nom IUPAC |
(3-bromo-5-fluorophenyl)-cyclopropylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H |
Clé InChI |
KZXFACAMEZFIOJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(C2=CC(=CC(=C2)Br)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


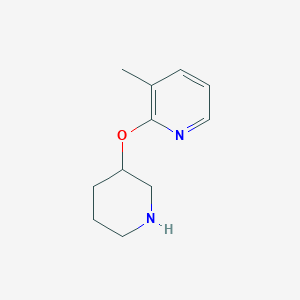
![Oxirane, 2-[(2-chloro-4-fluorophenyl)methyl]-](/img/structure/B15322962.png)
![2-[(2,3-dihydro-1H-inden-2-yl)oxy]Acetic acid](/img/structure/B15322963.png)
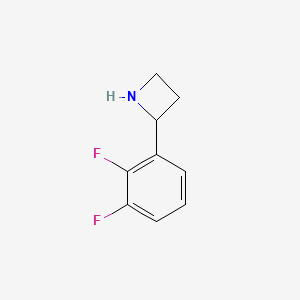
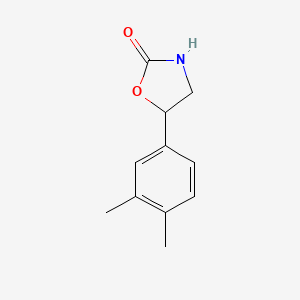
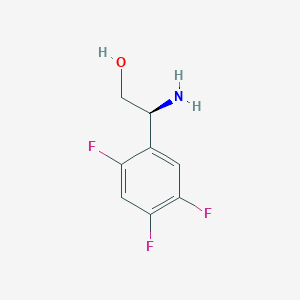
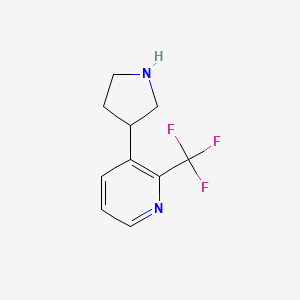

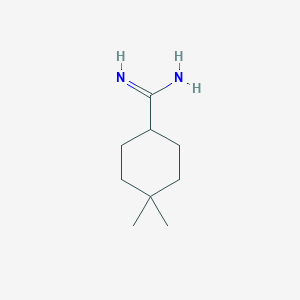
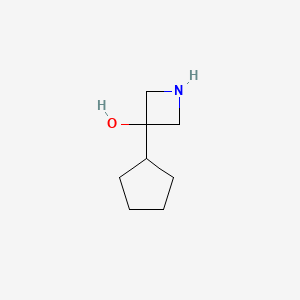

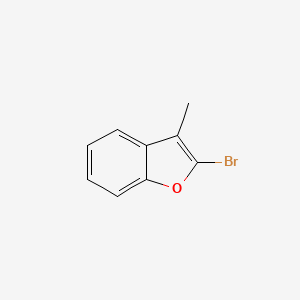
![4-[(2-Bromo-5-fluorophenyl)methyl]piperidine](/img/structure/B15323021.png)
